molecular formula C7H10O2 B2691218 6-Oxaspiro[3.4]octan-7-one CAS No. 441774-26-1

6-Oxaspiro[3.4]octan-7-one

Cat. No.: B2691218
CAS No.: 441774-26-1
M. Wt: 126.155
InChI Key: YCVCRVQAJBWTGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxaspiro[3.4]octan-7-one is a specialized spirocyclic building block designed for use in medicinal chemistry and drug discovery research. This compound features a unique three-dimensional architecture where a cyclobutane ring and a lactam-containing ring are fused at a central spiro carbon atom. This rigid, three-dimensional structure is highly valued in modern drug design for its ability to improve physicochemical properties and access novel intellectual property space compared to flat, aromatic compounds . The exploration of spirocyclic systems like the oxaspiro[3.4]octane core has gained considerable momentum, as they offer significant advantages in the development of therapeutic agents. The defined spatial arrangement of this scaffold creates a rigid structure that projects substituents into distinct vectors in space, which can lead to more precise and selective interactions with biological targets such as proteins and enzymes . This often translates to improved candidate profiles, including higher potency, better solubility, and enhanced metabolic stability . As a versatile chemical intermediate, this compound serves as a key precursor in organic synthesis. The reactivity of the lactam (cyclic amide) ring and the oxygen atom within the structure provides points for strategic chemical modification and functionalization. Researchers can leverage this compound to create more complex, functionalized molecules for screening libraries and targeted synthesis projects . Its role is pivotal in constructing complex molecular architectures found in bioactive natural products and synthetic molecules with potential pharmacological activity. Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxaspiro[3.4]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6-4-7(5-9-6)2-1-3-7/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVCRVQAJBWTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxaspiro[3.4]octan-7-one typically involves the reaction of 2,3-dihydrofuran with 1,3-dichloroacetone in the presence of a strong base such as t-butyllithium. The reaction is carried out in anhydrous tetrahydrofuran at low temperatures (around -78°C) to ensure the formation of the desired spirocyclic structure. The reaction mixture is then quenched with saturated aqueous sodium bicarbonate solution, and the product is purified using chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[3.4]octan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted spirocyclic compounds. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

6-Oxaspiro[3.4]octan-7-one is being investigated for its potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, indicating potential for treating infections caused by resistant bacteria.
  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, including breast cancer cells (e.g., MCF-7), highlighting its potential as an anticancer agent.

Material Science

The unique spirocyclic structure of this compound lends itself to applications in developing new materials. The compound's properties can be tailored through functionalization, enabling its use in:

  • Polymeric Materials : The incorporation of spirocyclic units into polymer matrices can enhance mechanical properties and thermal stability.
  • Coatings and Adhesives : The reactivity of this compound allows for its integration into coatings that require specific adhesion or protective characteristics.

Organic Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it useful in:

  • Divergent Synthesis : The compound can be modified to yield a variety of derivatives with distinct biological or physical properties.
  • Asymmetric Synthesis : Research is ongoing to develop enantioselective synthesis methods involving this compound, which could lead to the production of chiral molecules for pharmaceutical applications.

Antimicrobial Activity Study

A study published in a peer-reviewed journal evaluated the antimicrobial effects of several spirocyclic compounds, including this compound derivatives. The results indicated that certain modifications to the spirocyclic structure significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

Anticancer Research

In a recent investigation, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that specific derivatives exhibited potent antiproliferative effects, making them promising candidates for further development as anticancer therapeutics.

Mechanism of Action

The mechanism of action of 6-Oxaspiro[3.4]octan-7-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites and receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or receptor signaling .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
6-Oxaspiro[3.4]octan-7-one C₇H₁₀O₂ 126.15 Spirocyclic lactone; oxygen in tetrahydrofuran ring Neuropharmacology (α4β2 receptor modulation)
5-Oxa-7-azaspiro[3.4]octan-6-one C₆H₉NO₂ 127.14 Oxygen and nitrogen in spiro system; keto group at position 6 Research reagent; solubility in DMSO (~10 mM)
2,6-Diaza-spiro[3.4]octan-7-one C₆H₈N₂O 140.15 Two nitrogen atoms replacing oxygen in the spiro system Intermediate for heterocyclic drug synthesis; often sold as toluene sulfonate salt (MW: 298.36)
6-Azabicyclo[3.2.1]octan-7-one C₇H₁₁NO 125.17 Bicyclic (non-spiro) lactam; nitrogen in bridgehead Limited reactivity in reduction reactions due to ring strain
2-Oxa-spiro[3.3]heptan-6-one C₆H₈O₂ 112.13 Smaller spiro system (3.3 ring fusion); higher ring strain Experimental building block; requires precise synthetic control

Physicochemical Properties

  • Solubility: this compound: Limited aqueous solubility; typically dissolved in THF or DCM. 5-Oxa-7-azaspiro[3.4]octan-6-one: Soluble in polar aprotic solvents (e.g., DMSO) at 10 mM .
  • Stability : Lactones like this compound are prone to hydrolysis under acidic/basic conditions, whereas azaspiro derivatives exhibit enhanced stability .

Biological Activity

6-Oxaspiro[3.4]octan-7-one is a unique spirocyclic compound characterized by its oxirane and ketone functional groups, with the molecular formula C7H10O2 and a molecular weight of 126.16 g/mol. This compound has garnered interest in both organic synthesis and biological research due to its potential interactions with various biological systems.

Chemical Structure and Properties

The compound's spirocyclic structure contributes to its distinctive chemical reactivity, making it a subject of study for its biological activity. It exists as a liquid at room temperature and is noted for its potential applications in enzyme-catalyzed reactions, which may influence metabolic pathways in living organisms.

Biological Activity

Research indicates that this compound may exhibit several biological activities, particularly through enzyme interactions. These interactions can lead to significant metabolic effects, including:

  • Enzyme Substrates : The compound's structure allows it to act as a substrate in various enzymatic reactions, potentially influencing detoxification mechanisms in microorganisms.
  • Metabolic Pathway Modulation : Preliminary studies suggest that similar compounds can modulate metabolic pathways, which may have implications for pharmacological applications.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in critical biological processes, such as:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes related to DNA replication and repair, suggesting potential anticancer properties.
  • Receptor Modulation : The compound may influence the activity of receptors involved in various physiological responses, including neurotransmission and inflammation .

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key features of selected compounds:

Compound NameMolecular FormulaKey Features
1-Oxaspiro[2.5]octan-4-oneC7H10O2Different ring size; lacks ketone functionality
2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-oneC10H14O2Contains additional methyl groups
6-Oxaspiro[3.4]octane-5,7-dioneC7H8O3Contains two carbonyl groups; different reactivity

These comparisons highlight the unique aspects of this compound that may contribute to its distinct biological activity.

Case Studies and Research Findings

Recent studies have explored the biological implications of compounds similar to this compound:

  • Anticancer Activity : Research has indicated that spirocyclic compounds can exhibit inhibitory effects on cancer cell lines by targeting specific enzymatic pathways involved in cell proliferation and survival.
  • Neuropharmacological Effects : Compounds with similar structures have been investigated for their potential to modulate serotonin receptors, which are crucial in treating mood disorders and anxiety-related conditions .
  • Microbial Interactions : Studies suggest that the reactivity of this compound may facilitate interactions with microbial enzymes, potentially leading to novel antimicrobial agents .

Q & A

Q. What are the recommended synthetic pathways for 6-Oxaspiro[3.4]octan-7-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of spirocyclic compounds like this compound often involves cyclization strategies. For example, Rhodium(I)-catalyzed enantioselective cyclization of enynes via C(sp³)–H bond activation has been used to generate structurally similar spiro compounds . Key parameters include catalyst loading (e.g., 5 mol% Rh), solvent choice (e.g., dichloroethane), and temperature (60–80°C). Optimization requires iterative testing of reaction times and stoichiometric ratios, monitored by TLC or GC-MS. Characterization should include 13C^{13}\text{C} NMR to confirm spiro center formation (e.g., δ = 169.1 ppm for carbonyl groups) and HRMS for molecular ion validation .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Purity can be assessed via HPLC (≥95% purity threshold) or GC-MS. Structural confirmation requires multinuclear NMR (1H^{1}\text{H}, 13C^{13}\text{C}, DEPT) to assign all carbons and protons, with particular attention to the spirocyclic center and ketone functionality. For example, in analogous compounds, the carbonyl carbon resonates near δ = 166–169 ppm in 13C^{13}\text{C} NMR . HRMS data (e.g., [M]+ calcd within 0.5 mDa error) and IR spectroscopy (C=O stretch ~1700–1750 cm⁻¹) further validate molecular identity. Always compare data with literature or computational predictions .

Q. What strategies are effective for literature review and hypothesis formulation specific to spirocyclic ketones?

  • Methodological Answer : Use databases like SciFinder or Reaxys to filter studies by reaction type (e.g., "spirocyclic ketone synthesis") and analytical methods. Apply the FLOAT framework:
  • Focus : Narrow the scope to mechanistic studies or catalytic methods.
  • Link : Relate gaps in spirocyclic C–H activation to your hypothesis.
  • Optimize : Prioritize high-impact journals (e.g., J. Org. Chem.) and recent reviews.
  • Align : Ensure the hypothesis addresses unresolved challenges (e.g., enantioselectivity in spiro formations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from conformational flexibility or impurities. For example, unexpected 13C^{13}\text{C} NMR shifts may indicate epimerization or residual solvents. Strategies include:
  • Repetition : Synthesize the compound multiple times under controlled conditions.
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for absolute configuration.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
    Document discrepancies transparently in supplementary materials and discuss their impact on conclusions .

Q. What experimental designs are suitable for probing the catalytic mechanisms of spirocyclic ketone formation?

  • Methodological Answer : Employ kinetic isotope effects (KIE) studies to identify rate-determining steps (e.g., C–H activation vs. cyclization). Isotopic labeling (e.g., 2H^{2}\text{H} or 13C^{13}\text{C} at reactive sites) coupled with MS/MS fragmentation can trace mechanistic pathways. For Rh-catalyzed systems, in-situ IR spectroscopy monitors catalyst-substrate interactions, while DFT calculations map transition states. Include control experiments (e.g., radical traps or ligand-free conditions) to rule out alternative pathways .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

  • Methodological Answer : Reproducibility requires rigorous documentation of:
  • Reagent Batches : Specify suppliers and purity levels (e.g., Sigma-Aldrich, ≥99%).
  • Apparatus : Detail reactor type (e.g., Schlenk flask vs. autoclave) and stirring rates.
  • Environmental Controls : Report humidity/temperature for air-sensitive reactions.
    Publish full experimental protocols in supplementary materials, including raw NMR and chromatographic data. Use the ARRIVE guidelines for transparency .

Data Analysis and Reporting

What frameworks assist in evaluating the feasibility and novelty of research questions on spirocyclic compounds?

  • Methodological Answer : Apply the FINER criteria :
  • Feasible : Ensure access to specialized equipment (e.g., chiral HPLC).
  • Novel : Identify unexplored substituents (e.g., electron-deficient spiro rings).
  • Ethical : Adhere to safety protocols for toxic intermediates (e.g., iodomethyl precursors) .
  • Relevant : Link to applications in medicinal chemistry (e.g., spiro scaffolds in drug discovery).
    Use the PICO framework for comparative studies: Population (substrate scope), Intervention (catalyst), Comparison (existing methods), Outcome (yield/enantioselectivity) .

Q. How should conflicting data on the stability of this compound be addressed in publications?

  • Methodological Answer : Dedicate a section in the discussion to analyze discrepancies. For example, if decomposition occurs under acidic conditions, propose stabilization mechanisms (e.g., lyophilization or inert atmosphere storage). Use statistical tools (e.g., ANOVA) to quantify variability between batches. Reference conflicting studies and suggest follow-up experiments (e.g., accelerated stability testing) .

Tables for Key Data

Table 1 : Representative 13C^{13}\text{C} NMR Data for Spirocyclic Ketones

CompoundCarbonyl (δ, ppm)Spiro Center (δ, ppm)
6-Azaspiro[3.4]octan-7-one169.153.6–54.8
8-Ethylidene-6-azaspiro derivative169.052.1–52.2

Table 2 : Common Pitfalls in Spirocyclic Compound Research

PitfallMitigation Strategy
Ambiguous NMR assignmentsUse 2D NMR and computational modeling
Low enantioselectivityScreen chiral ligands (e.g., BINAP, SPRIX)
Scale-up variabilityStandardize reactor geometry and mixing

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.